molecular formula C10H12N2OS B14412322 N-(benzylcarbamothioyl)acetamide CAS No. 81467-37-0

N-(benzylcarbamothioyl)acetamide

Cat. No.: B14412322
CAS No.: 81467-37-0
M. Wt: 208.28 g/mol
InChI Key: ULUBKYNATFLFJD-UHFFFAOYSA-N
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Description

N-(Benzylcarbamothioyl)acetamide is a thiourea-derived acetamide characterized by a benzyl-substituted carbamothioyl group (NH-CS-NH-CH₂C₆H₅) attached to an acetamide backbone (CH₃CONH-) . Its molecular formula is C₁₀H₁₃N₃OS, with a molecular weight of 223.30 g/mol (calculated). The compound’s structure features a thioamide (-NH-CS-) linkage, which distinguishes it from conventional acetamides and may influence its physicochemical and biological properties.

Properties

CAS No.

81467-37-0

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

N-(benzylcarbamothioyl)acetamide

InChI

InChI=1S/C10H12N2OS/c1-8(13)12-10(14)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,11,12,13,14)

InChI Key

ULUBKYNATFLFJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=S)NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzylcarbamothioyl)acetamide typically involves the reaction of benzyl isothiocyanate with acetamide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds through the nucleophilic addition of the amide nitrogen to the isothiocyanate carbon, followed by cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(benzylcarbamothioyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(benzylcarbamothioyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(benzylcarbamothioyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Thioamide-Containing Acetamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Activities
N-(Benzylcarbamothioyl)acetamide C₁₀H₁₃N₃OS 223.30 Benzyl, thioamide (-NH-CS-) Limited data; inferred enzyme modulation
2-(Benzylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide C₂₁H₂₄N₂OS 352.49 Cyclohexylphenyl, thioxo (-C=S) Potential kinase inhibition
N-(4-Hydroxy-2-methyl-5-benzothiazolyl)acetamide C₁₀H₁₀N₂O₂S 222.27 Benzothiazole, hydroxy, methyl Antioxidant/anti-inflammatory

Key Insights :

  • Substitution with aromatic heterocycles (e.g., benzothiazole in ) increases molecular planarity, which may improve DNA intercalation or receptor binding .

Benzothiazole-Based Acetamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Activities
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide C₁₆H₁₂F₃N₂OS 352.34 Trifluoromethyl, benzothiazole Anticancer, antimicrobial
N-(2-(Methylamino)-1,3-benzothiazol-6-yl)acetamide C₁₀H₁₁N₃OS 221.28 Methylamino, benzothiazole Antibacterial

Comparison :

  • Electron-Withdrawing Groups : The trifluoromethyl group in increases lipophilicity (higher logP), enhancing membrane permeability compared to this compound .
  • Bioactivity : Benzothiazole derivatives often exhibit stronger antimicrobial activity due to their ability to disrupt bacterial cell membranes .

Pharmacologically Active Acetamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Activities
Paracetamol (N-(4-Hydroxyphenyl)acetamide) C₈H₉NO₂ 151.16 Hydroxyphenyl Analgesic, antipyretic
N-(6-Aminohexyl)acetamide C₈H₁₈N₂O 158.24 Aliphatic aminohexyl chain Drug delivery, surface modification

Key Differences :

  • Polarity : Paracetamol’s hydroxyphenyl group confers higher water solubility (logP ~0.5) than this compound (estimated logP ~2.5) .
  • Applications: Aliphatic acetamides like N-(6-aminohexyl)acetamide are used in bioconjugation, whereas aromatic thiourea derivatives target enzymatic pathways .

Physicochemical Properties

Property This compound 2-(Benzylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Molecular Weight 223.30 352.49 352.34
logP (Predicted) ~2.5 ~4.1 ~3.8
Water Solubility Low Very low Low

Research Findings and Implications

Thioamide vs. Oxoamide : The thioamide group in this compound may enhance binding to cysteine proteases or metalloenzymes compared to oxoamide analogs like paracetamol .

Antimicrobial Potential: Structural analogs with benzothiazole or piperazinyl groups (e.g., compounds 47–50 in ) show gram-positive bacterial inhibition (MIC ~2–8 µg/mL), suggesting that this compound could be optimized for similar activity .

This necessitates detailed toxicokinetic studies for therapeutic applications .

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